2-Hydroxy-6-methoxybenzonitrile
Description
Contextual Significance of 2-Hydroxy-6-methoxybenzonitrile within Benzonitrile (B105546) Chemistry
Benzonitriles are a class of organic compounds containing a cyano group attached to a benzene (B151609) ring. atamankimya.com They are recognized for their utility as precursors in the synthesis of a wide array of chemical derivatives. atamankimya.comatamanchemicals.com The introduction of hydroxyl and methoxy (B1213986) groups to the benzonitrile framework, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. This functionalization makes it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai
Overview of Research Areas Pertaining to this compound
Research involving this compound and its derivatives spans several key areas. These compounds are explored for their potential applications in medicinal chemistry, where the nitrile group can be transformed into other functional groups common in bioactive molecules. Additionally, they serve as building blocks in materials science for the development of novel polymers and materials. The unique substitution pattern of this compound also makes it a subject of interest in the study of reaction mechanisms and synthetic methodologies.
Foundational Principles of Benzonitrile Chemistry and Related Phenolic Compounds
The chemistry of benzonitriles is fundamentally centered around the reactivity of the nitrile group. This group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines, providing a gateway to a diverse range of chemical structures. ontosight.ai
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known for their acidic nature and participation in hydrogen bonding. youtube.com The presence of a hydroxyl group in this compound introduces these phenolic properties, influencing its solubility, reactivity, and potential for intermolecular interactions. The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl and methoxy groups creates a unique chemical environment within the molecule.
Chemical Profile of this compound
| Identifier | Value |
| CAS Number | 71590-96-0 chemsrc.com |
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
Related Compounds in Research
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-hydroxy-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,10H,1H3 |
InChI Key |
QGYFJXQOCAMACX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C#N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 6 Methoxybenzonitrile and Analogues
Conventional Synthetic Approaches
The traditional synthesis of benzonitriles, including substituted variants like 2-Hydroxy-6-methoxybenzonitrile, relies on a well-established toolkit of organic reactions. These methods often involve multiple steps and utilize classical reagents to construct the benzonitrile (B105546) framework and introduce the required functional groups.
Nitrile Group Introduction via Halogen-Cyanide Exchange
A fundamental method for nitrile synthesis is the nucleophilic substitution of a halide with a cyanide ion. While highly effective for primary and secondary alkyl halides via an SN2 mechanism, direct substitution on aryl halides is challenging. chemguide.co.uklibretexts.org For aromatic systems, the Sandmeyer reaction is the conventional route. This process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt, which replaces the diazonium group with a nitrile. globalresearchonline.net This makes appropriately substituted anilines key starting materials for accessing specific benzonitriles.
Another approach involves the reaction of aryldiazonium salts, which are highly reactive intermediates. These salts can undergo reactions where the nitrogen function is lost and replaced by various groups, including -CN. globalresearchonline.net
Hydrolysis of Benzonitrile Precursors
While benzonitriles themselves undergo hydrolysis to form amides and subsequently carboxylic acids, the synthesis of nitriles often proceeds via the dehydration of related precursors. infinitylearn.compressbooks.pubyoutube.com Two primary precursors are primary amides and aldoximes.
The dehydration of primary amides is a common and direct route to nitriles. Reagents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are effective for this transformation. libretexts.orgpressbooks.pub For instance, benzamide (B126) can be converted to benzonitrile by heating with a dehydrating agent. youtube.com
A particularly relevant method for hydroxy-substituted benzonitriles involves the conversion of an aldehyde to the nitrile. The aldehyde is first reacted with hydroxylamine (B1172632) to form an aldoxime intermediate. Subsequent dehydration of this aldoxime yields the desired nitrile. A patented method for preparing 2-hydroxybenzonitrile (B42573) specifically utilizes the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, followed by dehydration of the resulting 2-hydroxyarylaldoxime. google.com
Coupling Reactions for Substituted Benzonitriles
Modern organic synthesis has been revolutionized by transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing substituted aromatic frameworks. Benzonitriles can be synthesized or modified using these techniques. Palladium-catalyzed reactions, for example, can directly couple aryl bromides with primary or secondary nitrile anions to form α-aryl nitriles. organic-chemistry.org
The design of specialized ligands can further enhance the scope of these reactions. For instance, a bidentate, benzonitrile-containing ligand has been developed to promote Nickel-catalyzed C(sp²)–C(sp³) bond formation. chemrxiv.org Research has also explored the use of rhodium catalysts for the C–C bond cleavage and annulation of biphenylene (B1199973) with various aromatic nitriles. researchgate.net These advanced coupling strategies allow for the precise and efficient assembly of complex substituted benzonitriles from simpler building blocks.
Oxidation and Reduction Transformations of Aromatic Nitriles
The nitrile functional group can be formed through the oxidation of other nitrogen-containing groups or even from alkyl groups. The oxidation of primary amines to nitriles can be achieved efficiently using reagents like trichloroisocyanuric acid (TCCA), often in the presence of a catalyst such as TEMPO. organic-chemistry.org This method is applicable to a wide range of aliphatic, aromatic, and heterocyclic primary amines. organic-chemistry.org
Similarly, primary alcohols can be converted into nitriles in a one-pot reaction using TCCA in aqueous ammonia (B1221849). organic-chemistry.org A significant industrial method is the ammoxidation of methylarenes, where a methyl group on a benzene (B151609) ring is converted directly to a nitrile group. acs.org
Conversely, while the reduction of nitriles typically yields amines, certain reagents allow for partial reduction to aldehydes. libretexts.orgorganic-chemistry.orglibretexts.org For example, the Stephen reaction uses stannous chloride and hydrochloric acid to reduce a nitrile to an imine, which is then hydrolyzed to an aldehyde. ncert.nic.in Diisobutylaluminium hydride (DIBAL-H) can also achieve this selective reduction to an aldehyde. libretexts.orgncert.nic.in
Multi-Step Synthesis of Benzonitrile Frameworks
The synthesis of a specifically substituted compound like this compound often requires a multi-step sequence where various reactions are strategically combined. youtube.comlibretexts.org Retrosynthetic analysis is a key tool for planning these synthetic routes, allowing chemists to work backward from the target molecule to identify viable starting materials and intermediates. youtube.com
A plausible multi-step synthesis for this compound could begin with a commercially available precursor like 3-methoxyphenol. researchgate.net The synthesis could proceed through the following steps:
Formylation: Introduction of an aldehyde group ortho to the hydroxyl group to produce 2-hydroxy-6-methoxybenzaldehyde.
Oxime Formation: Reaction of the aldehyde with hydroxylamine to form 2-hydroxy-6-methoxybenzaldoxime.
Dehydration: Conversion of the oxime to the final this compound. google.com
Such syntheses must carefully consider the directing effects of existing substituents and the compatibility of functional groups with the reaction conditions at each step. youtube.com
Advanced and Green Chemistry Synthetic Strategies
Recent research has focused on developing more sustainable and efficient methods for nitrile synthesis, minimizing waste and avoiding harsh reagents. These advanced strategies often employ novel catalysts and reaction conditions.
A prime example of a green synthetic protocol is the one-pot synthesis of nitriles from aldehydes using a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as an efficient and environmentally friendly catalyst, which can be performed under solvent-free conditions. organic-chemistry.org Another advanced approach involves a photothermal coupling system for the direct ammoxidation of methylarenes to aryl nitriles, driven by long-wavelength UV light. acs.org
The development of novel catalyst systems is also at the forefront of green chemistry. Homogeneous cobalt and iron complexes have been shown to catalyze the alkylation of nitriles with alcohols, a process that is highly atom-economical, producing water as the only byproduct. organic-chemistry.orgacs.org These methods represent a significant step forward in the sustainable production of valuable benzonitrile compounds.
Research Findings on Synthetic Methodologies
The table below summarizes various synthetic methods for producing benzonitriles and their analogues, highlighting the diversity of available chemical transformations.
| Method Category | Starting Material(s) | Key Reagents/Catalyst | Product Type | Reference(s) |
| Dehydration | Primary Amide | P₄O₁₀ or SOCl₂ | Nitrile | libretexts.orgpressbooks.pub |
| Dehydration | Aldehyde | Hydroxylamine, then dehydrating agent | Nitrile | google.com |
| Oxidation | Primary Amine | TCCA, TEMPO | Nitrile | organic-chemistry.org |
| Oxidation | Methylarene | NH₂OH·HCl, Fe₂(SO₄)₃, O₂, UV light | Aryl Nitrile | acs.org |
| Coupling | Aryl Bromide, Nitrile Anion | Palladium Catalyst | α-Aryl Nitrile | organic-chemistry.org |
| Green Synthesis | Aldehyde | Choline chloride/urea | Nitrile | organic-chemistry.org |
Microwave-Assisted Synthesis of Benzonitrile Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient preparation of various organic compounds, including benzonitrile derivatives. researchgate.netnih.gov This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov
One notable application involves the dehydration of amides to nitriles. For instance, the reaction of various amides with acetic anhydride (B1165640) under microwave irradiation at 140°C for 30 minutes has been shown to produce the corresponding nitriles. researchgate.net This approach highlights the influence of substituents on the aromatic ring and their position on the reaction outcome. researchgate.net
Furthermore, microwave irradiation has been successfully employed in the synthesis of more complex heterocyclic systems incorporating the benzonitrile moiety. For example, the condensation of various amines with benzaldehydes or the reaction of 2-aminophenyl carbonyl compounds with nitriles can be efficiently carried out using microwave technology to produce quinazoline (B50416) and quinazolinone derivatives. nih.gov These solvent-free or solvent-assisted reactions often proceed rapidly, offering an environmentally friendly and high-yielding alternative to traditional synthetic routes. nih.govnih.govcapes.gov.br
Electrocatalytic Approaches for Nitrile Synthesis
Electrosynthesis offers a green and sustainable alternative for the production of nitriles, operating under mild conditions and often with lower energy consumption. researchgate.net This approach has been explored for the synthesis of nitriles from various precursors, including primary alcohols and aldehydes. researchgate.netrsc.org
A direct electrosynthesis of nitriles from primary alcohols and ammonia has been demonstrated using a simple nickel catalyst in an aqueous electrolyte. rsc.orgchemrxiv.org This method achieves a high faradaic efficiency for benzonitrile formation at room temperature. The proposed reaction mechanism involves a dehydrogenation-imination-dehydrogenation sequence, with the in situ formed Ni2+/Ni3+ redox species acting as the active site. rsc.orgchemrxiv.org This electrocatalytic system has shown broad applicability for converting various aromatic, aliphatic, and heterocyclic primary alcohols into their corresponding nitriles. rsc.org
Another electrocatalytic approach involves the ammoxidation of aldehydes. An electric field-enhanced system using a supported iron cluster catalyst has been reported for the efficient synthesis of nitriles from aldehydes at room temperature and ambient air pressure. researchgate.net The synergistic effect between the external electric field and the catalyst promotes ammonia activation and the dehydrogenation of the imine intermediate, leading to high efficiency and selectivity. researchgate.net
Transition Metal-Catalyzed Synthetic Routes for Benzonitriles
Transition metal-catalyzed cyanation reactions are a cornerstone in the synthesis of aryl nitriles, providing a more efficient and functional group-tolerant alternative to traditional methods. rsc.orgmdpi.com Palladium, nickel, and copper are the most extensively studied metals for this transformation. rsc.org
Palladium-catalyzed cyanation of aryl halides, first introduced in 1973, has undergone significant development. rsc.org Various cyanide sources have been employed, including potassium cyanide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and ethyl cyanoacetate, with catalysts such as palladium(II) acetate (B1210297) and palladium chloride. rsc.org These reactions often exhibit broad substrate scope and tolerate a range of functional groups. rsc.org
Nickel-catalyzed cyanation has also emerged as a powerful tool for the synthesis of aryl nitriles from aryl halides and triflates. google.comgoogle.comnih.gov These methods can utilize various cyanide sources, including cyanogen (B1215507) bromide and even acetonitrile, under reductive conditions. mdpi.comnih.gov Nickel catalysis offers a cost-effective and practical approach with good functional group tolerance under mild reaction conditions. mdpi.com A plausible mechanism for some nickel-catalyzed cyanations involves the cleavage of the C–CN bond of acetonitrile, assisted by an organosilicon reductant. nih.gov
Chemoenzymatic Synthetic Pathways for Benzonitrile Analogues
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules with high enantiopurity. nih.govresearchgate.net This strategy has been applied to the synthesis of various chiral compounds, including analogues that could be related to benzonitriles.
While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the provided context, the principles of this approach are relevant to the synthesis of its analogues. For example, the kinetic resolution of secondary alcohols using enzymes is a key step in the synthesis of enantiomerically pure tricyclic amines, which can be considered complex analogues. researchgate.net Similarly, biocatalytic methods like asymmetric reductive amination using imine reductases or deracemization using monoamine oxidases have been employed to generate enantioenriched aryl-substituted heterocyclic compounds. nih.gov These enzymatic steps create chiral intermediates that can then be subjected to further chemical transformations. nih.gov
Preparation of Key Intermediates and Related Benzonitrile Scaffolds
The synthesis of this compound and its analogues often requires the preparation of specific building blocks and the subsequent modification of the core benzonitrile structure.
Synthesis of Methoxy- and Hydroxy-Substituted Benzaldehydes
Substituted benzaldehydes are crucial intermediates in the synthesis of various organic molecules, including those related to this compound. acs.orgncert.nic.in
Methoxy-substituted benzaldehydes can be prepared through several routes. One method involves the methylation of the corresponding hydroxybenzaldehyde. orgsyn.org For instance, m-methoxybenzaldehyde can be synthesized by methylating m-hydroxybenzaldehyde with methyl sulfate (B86663) in the presence of a base. orgsyn.org Another approach is the catalytic vapor-phase oxidation of methoxy-substituted toluenes. google.com Furthermore, a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides can yield methoxy-substituted benzaldehydes. acs.org A method for synthesizing p-methoxybenzaldehyde from anethole (B165797) using a palladium catalyst and hydrogen peroxide has also been reported. google.com
The synthesis of hydroxy-substituted benzaldehydes can be achieved through various methods as well. A common laboratory preparation of m-hydroxybenzaldehyde involves the diazotization of m-aminobenzaldehyde dimethylacetal followed by hydrolysis. orgsyn.org The Reimer-Tiemann reaction, which involves the formylation of phenols, can produce hydroxybenzaldehydes, although it may result in a mixture of ortho and para isomers. sciencemadness.org The Vilsmeier-Haack reaction, using a Vilsmeier reagent prepared from DMF and a chlorinating agent, can be used to synthesize p-hydroxybenzaldehyde from phenol (B47542). google.com A simple and safe preparation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) from 4-hydroxybenzaldehyde (B117250) has also been described for undergraduate laboratories. acs.org
| Starting Material | Reagents | Product | Reference |
| m-Aminobenzaldehyde dimethylacetal | 1. H2SO4, NaNO2; 2. H2O, heat | m-Hydroxybenzaldehyde | orgsyn.org |
| m-Hydroxybenzaldehyde | Methyl sulfate, NaOH | m-Methoxybenzaldehyde | orgsyn.org |
| Phenol | Vilsmeier reagent (from DMF and POCl3) | p-Hydroxybenzaldehyde | google.com |
| Weinreb amides | 1. DIBAL-H; 2. Organolithium reagent, Pd catalyst | Substituted Benzaldehydes | acs.org |
| Anethole | H2O2, POL-PPh3@PdCl2 catalyst | p-Methoxybenzaldehyde | google.com |
Functionalization and Derivatization of Benzonitrile Cores
The benzonitrile core is a versatile scaffold that can be readily transformed into a variety of other functional groups, making it a valuable intermediate in organic synthesis. researchgate.net The cyano group can be converted into amines, amides, carboxylic acids, ketones, and various heterocyclic compounds. google.com
One of the most common transformations is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. youtube.com For example, benzonitrile can be hydrolyzed to benzoic acid using a strong base like sodium hydroxide (B78521), followed by acidification. youtube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated. youtube.com
The cyano group also plays a crucial role in the formation of complex molecular structures. For instance, the ionic fragmentation products of benzonitrile can act as important intermediates in the growth of polycyclic aromatic hydrocarbons. rsc.org Furthermore, the benzonitrile moiety is found in various drug molecules and can form key-lock complexes with supramolecular macrocycles, highlighting its importance in molecular recognition and drug design. nih.gov
Mechanistic Studies of Chemical Transformations Involving 2 Hydroxy 6 Methoxybenzonitrile
Investigation of Fundamental Reaction Mechanisms
The unique arrangement of a hydroxyl, a methoxy (B1213986), and a nitrile group on the benzene (B151609) ring of 2-Hydroxy-6-methoxybenzonitrile dictates its reactivity. The interplay of the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the nitrile group influences the mechanistic pathways of its transformations.
Acid- and Base-Catalyzed Hydrolysis Mechanisms of Benzonitriles
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound to 2-Hydroxy-6-methoxybenzoic acid proceeds through a multi-step mechanism. The initial step involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the activated carbon. Subsequent deprotonation and tautomerization lead to the formation of an amide intermediate, specifically 2-hydroxy-6-methoxybenzamide. This amide then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid product and an ammonium (B1175870) ion.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
| Step | Description |
| 1 | Protonation of the nitrile nitrogen by an acid (e.g., H₃O⁺). |
| 2 | Nucleophilic attack of water on the electrophilic nitrile carbon. |
| 3 | Deprotonation to form a neutral intermediate. |
| 4 | Tautomerization to the corresponding amide. |
| 5 | Protonation of the amide carbonyl oxygen. |
| 6 | Nucleophilic attack of water on the carbonyl carbon. |
| 7 | Proton transfer and elimination of ammonia (B1221849). |
| 8 | Deprotonation to yield the carboxylic acid. |
Base-Catalyzed Hydrolysis:
In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient nitrile carbon. This forms a hydroxy imine anion, which is then protonated by water to form an imidic acid. Tautomerization of the imidic acid gives the amide intermediate. The amide is then further hydrolyzed under basic conditions, which involves the attack of a hydroxide ion on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to expel the amide anion, which is subsequently protonated to ammonia. The final product is the carboxylate salt, which upon acidic workup, gives 2-Hydroxy-6-methoxybenzoic acid.
Mechanism of Base-Catalyzed Nitrile Hydrolysis
| Step | Description |
| 1 | Nucleophilic attack of a hydroxide ion on the nitrile carbon. |
| 2 | Protonation of the resulting anion by water to form an imidic acid. |
| 3 | Tautomerization to the corresponding amide. |
| 4 | Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. |
| 5 | Formation of a tetrahedral intermediate. |
| 6 | Elimination of the amide anion. |
| 7 | Protonation of the amide anion to form ammonia. |
| 8 | Formation of the carboxylate salt, followed by acidic workup. |
Mechanistic Pathways of Oxidation Reactions for Methoxybenzonitriles
The oxidation of methoxybenzonitriles can be complex, with potential reactions at the aromatic ring, the methoxy group, or any alkyl substituents. For this compound, the presence of the electron-donating hydroxyl and methoxy groups makes the aromatic ring susceptible to oxidative degradation, especially under harsh conditions.
Photosensitized oxidation reactions are classified as Type I or Type II. nih.gov Type I reactions involve electron transfer to form radical ions, while Type II reactions proceed through the formation of singlet oxygen. nih.gov The specific pathway depends on the photosensitizer used and the reaction conditions. nih.gov
In the context of substituted benzonitriles, oxidative addition reactions have been studied. For instance, zerovalent nickel can undergo oxidative addition into the C-CN bond of substituted benzonitriles. utrgv.edu The reaction is influenced by the electronic properties of the substituents on the benzonitrile (B105546). utrgv.edu Electron-withdrawing groups tend to stabilize the oxidative addition products. utrgv.edu
Reductive Transformations and Product Formation Mechanisms of Benzonitriles
The nitrile group of benzonitriles can be reduced to a primary amine or, under certain conditions, completely removed (hydrodecyanation). The catalytic hydrogenation of benzonitrile over palladium catalysts typically proceeds via a consecutive reaction sequence where benzonitrile is first hydrogenated to benzylamine (B48309), which can then undergo hydrogenolysis to form toluene (B28343). nih.gov
For this compound, catalytic hydrogenation would be expected to yield 2-hydroxy-6-methoxybenzylamine. The reaction likely proceeds through the formation of an imine intermediate which is then further reduced to the amine. The choice of catalyst and reaction conditions is crucial to prevent side reactions like the formation of secondary and tertiary amines or hydrogenolysis of the C-O bonds of the hydroxyl and methoxy groups.
General Pathway for Benzonitrile Reduction
| Reactant | Catalyst/Reagents | Intermediate | Product |
| Benzonitrile | Pd/C, H₂ | Benzylimine | Benzylamine |
| Benzonitrile | LiAlH₄, then H₂O | Imine anion | Primary amine |
Organometallic reagents like Grignard reagents or organolithiums can also react with nitriles. sigmaaldrich.com The nucleophilic addition of the organometallic reagent to the nitrile carbon forms an imine anion, which upon hydrolysis, yields a ketone. sigmaaldrich.com
Nucleophilic Substitution Reaction Mechanisms at the Benzonitrile Moiety
Nucleophilic substitution can occur either at the aromatic ring or at the nitrile carbon.
Aromatic Nucleophilic Substitution (SNAAr):
The benzene ring of this compound is activated towards electrophilic substitution due to the electron-donating hydroxyl and methoxy groups. Conversely, it is deactivated towards nucleophilic aromatic substitution. For an SNAr reaction to occur, the ring typically needs to be substituted with strong electron-withdrawing groups. However, under forcing conditions, nucleophilic substitution might be possible. The mechanism would likely proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Nucleophilic Attack at the Nitrile Carbon:
The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. sigmaaldrich.com As mentioned in the reduction section, organometallic reagents can add to the nitrile group. sigmaaldrich.com Similarly, other strong nucleophiles can initiate reactions at this position.
1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxides
Benzonitrile oxides are useful 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to form five-membered heterocyclic rings. This compound can be converted to the corresponding benzonitrile oxide, this compound oxide, typically through the dehydrohalogenation of an intermediate hydroxamoyl halide, which can be formed from the corresponding aldoxime.
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction. nih.gov The stereochemistry of the dipolarophile is retained in the product. The regioselectivity of the addition is governed by both electronic and steric factors, as described by frontier molecular orbital (FMO) theory. nih.gov
Elucidation of Catalytic Processes and Kinetics
The rates of the aforementioned reactions are significantly influenced by catalysts.
In the hydrolysis of benzonitriles , the concentration of the acid or base catalyst directly affects the reaction rate. The kinetics are typically first-order in both the nitrile and the catalyst.
For the catalytic hydrogenation of benzonitriles , the reaction kinetics depend on the catalyst and conditions. For example, over a palladium catalyst, the hydrogenation of benzonitrile to benzylamine can follow first-order kinetics. nih.gov
In nucleophilic aromatic substitution , the rate is dependent on the nature of the nucleophile, the leaving group, and the electronic effects of the other substituents on the ring.
The kinetics of 1,3-dipolar cycloaddition reactions are generally second-order, being first-order in both the 1,3-dipole and the dipolarophile. The reaction rates can be significantly affected by the solvent and the electronic nature of the reactants. bldpharm.com
Copper-Catalyzed Reaction Mechanisms for Benzonitrile Synthesis
Copper-catalyzed reactions represent a powerful tool for the formation of carbon-nitrile bonds, offering an efficient alternative to traditional methods that often require harsh conditions or toxic reagents. While direct copper-catalyzed cyanation studies specifically detailing the synthesis of this compound are not extensively documented, mechanistic principles can be inferred from related transformations.
One relevant copper-catalyzed approach involves the cyanation of N-tosylhydrazones. In these reactions, a copper catalyst facilitates the decomposition of the N-tosylhydrazone to a copper carbene intermediate. This reactive intermediate can then undergo cyanation. A plausible mechanistic pathway for the formation of a benzonitrile, by extension, would involve the appropriate phenolic precursor.
The catalytic cycle would likely commence with the coordination of the copper(I) catalyst to the starting material. Subsequent steps would involve the formation of a key intermediate, which then reacts with a cyanide source. The final step would be the reductive elimination of the desired benzonitrile product and regeneration of the active copper(I) catalyst. The presence of both a hydroxyl and a methoxy group on the benzene ring of this compound would influence the electronic properties of the substrate, potentially affecting the reaction rate and yield.
A general representation of a copper-catalyzed cyanation mechanism is outlined in the table below:
| Step | Description |
| 1. Catalyst Activation | A copper(I) precatalyst is activated or directly participates in the reaction. |
| 2. Oxidative Addition | The starting material (e.g., an aryl halide or a derivative) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate. |
| 3. Cyanide Exchange | A cyanide ligand, from a source such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), displaces another ligand on the copper center. |
| 4. Reductive Elimination | The aryl group and the cyanide ligand are eliminated from the copper center, forming the C-CN bond of the benzonitrile product and regenerating the copper(I) catalyst. |
Electrocatalytic Reaction Mechanisms for Nitrile Formation
Electrocatalysis offers a green and sustainable alternative for chemical synthesis, utilizing electrical energy to drive reactions. The formation of nitriles through electrocatalytic methods can proceed via several mechanistic pathways, often involving the reduction or oxidation of a suitable precursor at an electrode surface.
For the formation of this compound, a potential electrocatalytic route could involve the reduction of a corresponding aldehyde or carboxylic acid derivative in the presence of a nitrogen source. The mechanism would be highly dependent on the choice of electrode material, electrolyte, and solvent.
A hypothetical electrocatalytic mechanism for nitrile formation from an aldehyde precursor can be summarized as follows:
Formation of an Imine Intermediate: The aldehyde reacts with a nitrogen source (e.g., ammonia or hydroxylamine) at the cathode surface to form an imine or an oxime intermediate.
Electron Transfer: The intermediate undergoes a series of electron transfer steps at the cathode, leading to its reduction.
Dehydration: The reduced intermediate eliminates a molecule of water to form the nitrile.
The efficiency and selectivity of this process would be critically influenced by the electrode potential, which must be carefully controlled to favor the desired reaction pathway and minimize side reactions.
| Parameter | Influence on Electrocatalytic Nitrile Formation |
| Electrode Material | Affects the adsorption of reactants and intermediates, and the kinetics of electron transfer. |
| Electrolyte | Provides ionic conductivity and can participate in the reaction mechanism (e.g., as a proton source). |
| Solvent | Influences the solubility of reactants and the stability of intermediates. |
| Applied Potential | Determines the driving force for the electron transfer steps and controls the reaction rate and selectivity. |
Role of Solvents and Additives in Benzonitrile Reactions
The choice of solvents and additives plays a pivotal role in the outcome of chemical reactions, including the synthesis of benzonitriles. These components can influence reaction rates, yields, and selectivity by affecting the solubility of reactants, stabilizing intermediates, and modulating the activity of catalysts.
In copper-catalyzed cyanations, polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can coordinate to the copper catalyst, influencing its reactivity and preventing catalyst deactivation. Additives, such as ligands, can further tune the electronic and steric properties of the catalyst, leading to improved performance. For instance, the addition of a bidentate ligand can stabilize the copper center and promote the desired reductive elimination step.
In electrocatalytic systems, the solvent and electrolyte (which can be considered an additive) are of paramount importance. The solvent must be able to dissolve the substrate and the electrolyte, while also possessing a wide electrochemical window to prevent its own oxidation or reduction. The electrolyte not only provides conductivity but can also act as a co-catalyst or a proton shuttle.
The table below summarizes the functions of common solvents and additives in benzonitrile synthesis:
| Component | Function | Examples |
| Solvent | - Solubilize reactants and catalysts- Stabilize intermediates and transition states- Influence catalyst activity | DMF, NMP, DMSO, Acetonitrile |
| Ligand (Additive) | - Stabilize and solubilize the metal catalyst- Tune the electronic and steric properties of the catalyst- Enhance reaction rate and selectivity | Bipyridine, Phenanthroline, Phosphine ligands |
| Base (Additive) | - Deprotonate substrates- Neutralize acidic byproducts | Potassium carbonate, Cesium carbonate, Triethylamine |
| Electrolyte (Additive) | - Provide ionic conductivity in electrochemical reactions- Can act as a reactant or co-catalyst | Tetrabutylammonium salts, Lithium perchlorate |
The strategic selection of these components is crucial for the development of efficient and selective methods for the synthesis of this compound and other valuable benzonitrile derivatives.
Spectroscopic and Structural Elucidation of 2 Hydroxy 6 Methoxybenzonitrile
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
An FT-IR spectrum of 2-Hydroxy-6-methoxybenzonitrile would be expected to show several key absorption bands. A prominent, sharp band anticipated around 2230-2220 cm⁻¹ would be characteristic of the C≡N (nitrile) stretching vibration. The presence of a hydroxyl group (-OH) would likely result in a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Bands corresponding to the C-O stretching of the methoxy (B1213986) group and the phenolic C-O bond would be expected in the 1275-1000 cm⁻¹ region.
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
The FT-Raman spectrum would complement the FT-IR data. The C≡N stretch, which is a strong, sharp band in the IR, would also be expected to be prominent in the Raman spectrum. The symmetric vibrations of the benzene (B151609) ring, typically found around 1600 cm⁻¹ and 1000 cm⁻¹, often produce strong Raman signals. The methoxy group may also show characteristic bands.
Comprehensive Assignment of Vibrational Modes and Band Analysis
A complete analysis would involve assigning all observed IR and Raman bands to specific molecular vibrations (stretching, bending, wagging, etc.). For instance, for the related compound 2-hydroxy-6-methoxybenzoic acid, detailed vibrational assignments have been made. nih.gov A similar analysis for the target nitrile compound would allow for a thorough confirmation of its chemical structure.
| Vibrational Mode (Hypothetical) | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| O-H Stretch | 3400-3200 (broad) | Weak |
| Aromatic C-H Stretch | ~3100-3000 | Strong |
| Asymmetric CH₃ Stretch (methoxy) | ~2950 | Medium |
| Symmetric CH₃ Stretch (methoxy) | ~2850 | Medium |
| C≡N Stretch | ~2230-2220 | Strong |
| C=C Aromatic Ring Stretch | ~1600, ~1470 | Strong |
| C-O Stretch (methoxy/phenol) | ~1260, ~1030 | Medium |
This table is hypothetical and based on typical values for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Protons
The ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms. A singlet integrating to three protons would be expected for the methoxy group (-OCH₃), likely in the range of δ 3.8-4.0 ppm. The three aromatic protons on the benzene ring would appear as a set of coupled multiplets between δ 6.5 and 7.5 ppm. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, eight distinct signals would be expected. The nitrile carbon (C≡N) would appear around δ 117-120 ppm. The carbon of the methoxy group would be found upfield, around δ 55-60 ppm. The six aromatic carbons would have shifts between δ 100 and 160 ppm, with the carbons directly attached to the oxygen atoms (C2 and C6) being the most deshielded (highest ppm values).
| Carbon Atom (Hypothetical) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| C1 (C-CN) | ~100-110 |
| C2 (C-OH) | ~155-160 |
| C3 | ~105-115 |
| C4 | ~130-135 |
| C5 | ~100-110 |
| C6 (C-OCH₃) | ~158-162 |
| -C≡N | ~117-120 |
| -OCH₃ | ~55-60 |
This table is hypothetical and based on data from analogous structures and predictive software.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed structural analysis of molecules like this compound, providing insights into its stereochemistry and conformational dynamics. While standard 1D NMR provides basic structural information, 2D NMR experiments and specialized 1D techniques offer a deeper understanding of spatial relationships and dynamic processes within the molecule.
One of the most powerful tools for determining stereochemistry and through-space proximity of atoms is the Nuclear Overhauser Effect (NOE). wikipedia.org NOE experiments measure the change in the integrated intensity of one NMR resonance when another is saturated by an RF field. wikipedia.org This effect is proportional to the inverse sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances. For this compound, NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can definitively establish the relative positions of the hydroxyl, methoxy, and cyano groups on the benzene ring. ipb.pt For instance, irradiation of the methoxy protons would lead to an enhancement of the signal for the adjacent aromatic proton, confirming their proximity.
Conformational analysis of this compound involves studying the rotational barriers around single bonds, particularly the C-O bond of the methoxy group and the C-C bond connecting the nitrile group. The energy barrier for the internal rotation of the methyl group in similar toluene (B28343) derivatives can be extremely low, presenting a challenge for both experimental and theoretical determination. rsc.org However, techniques like variable temperature (VT) NMR can be employed to study these dynamics. By recording NMR spectra at very low temperatures, it may be possible to slow down the rotation enough to observe distinct conformers. nih.gov The energy barriers for such rotations can then be calculated from the coalescence temperature of the signals. nih.gov For biphenyls with ortho substituents like a hydroxyl group, these rotational barriers, though small, are measurable. nih.gov
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are also crucial. COSY identifies proton-proton coupling networks, while HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds). ipb.pt These experiments help in the unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for more advanced analyses like NOE. ipb.pt
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry which provides integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defects of the constituent atoms. nih.gov
For this compound (C₈H₇NO₂), the theoretical exact mass can be calculated with high precision. HRMS analysis would yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. thermofisher.com This high mass accuracy is crucial for distinguishing this compound from other potential isomers or compounds with the same nominal molecular weight. The ability of HRMS to resolve fine isotopic structures can also provide additional confirmation of the elemental composition. nih.govthermofisher.com
The molecular ion peak (M+) in the mass spectrum of an aromatic compound like this compound is expected to be strong and prominent due to the stability of the aromatic ring. libretexts.orgwhitman.edu
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₂ |
| Nominal Mass | 149 u |
| Monoisotopic Mass | 149.0477 u |
Note: This table presents theoretical values. Experimental values from HRMS would be expected to be very close to the monoisotopic mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of this compound in complex mixtures, such as reaction mixtures, biological samples, or environmental samples. nih.gov
In an LC-MS system, the sample mixture is first injected into an LC column. The components of the mixture are separated based on their different affinities for the stationary phase and the mobile phase. As each component elutes from the column, it is introduced into the mass spectrometer, which provides mass information for identification and quantification.
For the analysis of this compound, a reversed-phase LC method would typically be employed, where a nonpolar stationary phase is used with a polar mobile phase. The mass spectrometer can be operated in either full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to specifically detect the molecular ion of this compound for enhanced sensitivity and selectivity. Two-dimensional LC-MS/MS systems can offer even greater resolving power for complex samples. nih.gov
The fragmentation pattern of this compound can be studied using tandem mass spectrometry (MS/MS) within the LC-MS system. The molecular ion is selected and then fragmented to produce a characteristic pattern of daughter ions. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. miamioh.edu For this compound, potential fragmentations could involve the loss of a methyl group (CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the nitrile group (CN). The stability of the resulting fragment ions, particularly the formation of stable carbocations, will influence the observed fragmentation pattern. chemguide.co.uklibretexts.org
Electronic Spectroscopy and Other Characterization Modalities
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. youtube.com The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems. shimadzu.com
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-CN) substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). shimadzu.com These substituents can act as auxochromes, modifying the absorption of the primary chromophore (the benzene ring).
The extent of conjugation in a molecule is a major factor determining the wavelength of absorption. utoronto.ca While the benzene ring itself is a conjugated system, the substituents can further affect the electronic distribution. Generally, extending conjugation leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). utoronto.ca The absorption spectrum of this compound would likely exhibit multiple bands, which is common for substituted aromatic compounds. shimadzu.com For comparison, the UV-Vis spectrum of a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, shows absorption bands at 295 nm and 340 nm. researchgate.net Another similar compound, 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione, exhibits absorbance at 300 nm and 345 nm in tris-HCl buffer. researchgate.net
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Type of Transition | Expected Wavelength Region | Chromophore |
| π → π | ~200-400 nm | Substituted Benzene Ring |
| n → π | Possible, but may be weak or overlapped | C=O (if impurities present), C≡N |
Note: The exact λ_max values would need to be determined experimentally.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. thermofisher.com In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.
For a sample of this compound, XPS analysis would be able to identify the presence of carbon, oxygen, and nitrogen on the surface. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide information about the different chemical states of these elements. For example, the C 1s spectrum could be deconvoluted to show separate peaks for carbon atoms in the aromatic ring, the methoxy group, and the nitrile group. Similarly, the O 1s spectrum would show contributions from the hydroxyl and methoxy groups.
XPS is particularly useful for analyzing thin films or for studying the surface chemistry of solid samples of this compound. Combining XPS with other techniques like Raman spectroscopy on the same instrument can provide both chemical and structural information from the same location on the sample. thermofisher.com
Table 3: Expected Elements and Chemical States for this compound in XPS
| Element | Core Level | Expected Chemical States |
| Carbon | C 1s | C-C/C-H (aromatic), C-O (methoxy, hydroxyl), C≡N (nitrile) |
| Oxygen | O 1s | C-O-H (hydroxyl), C-O-C (methoxy) |
| Nitrogen | N 1s | C≡N (nitrile) |
Lack of Specific Research Data Impedes Detailed Computational Analysis of this compound
The provided outline requests an in-depth analysis based on established computational methodologies, including:
Quantum Chemical Calculations: Utilizing Hartree-Fock (HF) and Density Functional Theory (DFT) to determine electronic and geometric properties. This involves specific details on basis sets, optimization procedures, calculated geometrical parameters, conformational preferences, and vibrational wavenumber predictions.
Electronic Structure and Reactivity: A focused analysis of the Frontier Molecular Orbitals (HOMO-LUMO) to derive insights into the compound's chemical reactivity.
Extensive searches for scholarly articles containing these specific computational details for this compound did not yield any relevant results. While computational studies are available for structurally related isomers and similar substituted benzonitriles—such as o-methoxybenzonitrile, 3,4-dimethoxybenzonitrile, and various hydroxybenzonitrile derivatives—this information cannot be extrapolated to create a scientifically accurate and non-speculative report on the title compound.
Generating the requested article with detailed research findings and data tables would necessitate fabricating data, which is not feasible. The scientific community has not yet published the specific quantum chemical calculations, geometric parameters, vibrational analyses, or frontier molecular orbital data for this compound that would be required to fulfill the user's structured request. Therefore, the creation of the specified article is not possible at this time.
Computational Chemistry and Theoretical Investigations of 2 Hydroxy 6 Methoxybenzonitrile
Electronic Structure and Chemical Reactivity Analysis
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
The stability of the molecule is derived from interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. nih.gov In molecules similar to 2-Hydroxy-6-methoxybenzonitrile, significant stabilization arises from the delocalization of electron density from the lone pairs of the oxygen atoms in the hydroxyl and methoxy (B1213986) groups to the antibonding orbitals of the benzene (B151609) ring. researchgate.net
Key hyperconjugative interactions contributing to the stability of related molecules include:
LP(O) → π(C-C):* Delocalization of a lone pair from an oxygen atom to an antibonding π* orbital of the aromatic ring.
π(C-C) → π(C-C):* Intramolecular charge transfer between π bonding and π* antibonding orbitals within the benzene ring.
Table 1: Second-Order Perturbation Energy E(2) for Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O1) | π* (C2-C3) | Data not available |
| LP (O2) | π* (C5-C6) | Data not available |
| π (C1-C6) | π* (C2-C3) | Data not available |
| π (C4-C5) | π* (C5-C6) | Data not available |
Note: Specific E(2) values for this compound were not available in the searched literature. The table represents the types of interactions typically analyzed.
Electrostatic Potential (ESP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (ESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govdeeporigin.com The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. youtube.com Different colors on the ESP map represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). deeporigin.com Green and yellow areas typically represent neutral or slightly electron-rich regions, respectively. nih.gov
For aromatic compounds like this compound, the ESP map can identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
Electron-rich regions (red/yellow) are indicative of nucleophilic character and are likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the nitrile group, due to their high electronegativity. researchgate.net
Electron-deficient regions (blue) suggest electrophilic character and are potential sites for nucleophilic attack. These areas are often found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group. nih.gov
The ESP map provides a visual representation of how a molecule will interact with other charged species, which is crucial for understanding its chemical reactivity and biological activity. deeporigin.comresearchgate.net
Computational Analysis of Energy Gaps for Kinetic Stability and Reactivity
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical quantum chemical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a measure of the energy required to excite an electron from the ground state to the first excited state. nih.gov
Large HOMO-LUMO gap: A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is needed to remove an electron from the HOMO and donate it to the LUMO. researchgate.net
Small HOMO-LUMO gap: A small energy gap indicates lower kinetic stability and higher chemical reactivity, suggesting the molecule is more easily polarizable and can readily engage in chemical reactions. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. nih.gov The energy gap helps in understanding the charge transfer that occurs within the molecule. nih.gov For similar molecules, the HOMO-LUMO gap has been calculated to be around 0.12935 atomic units (a.u.). nih.gov
Table 2: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (a.u.) | Value (eV) |
| EHOMO | Data not available | Data not available |
| ELUMO | Data not available | Data not available |
| Energy Gap (ΔE) | Data not available | Data not available |
Note: Specific energy values for this compound were not available in the searched literature. The table is a template for such data.
Advanced Computational Modeling Techniques
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), typically a protein. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. nih.gov The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity, often represented by a scoring function that calculates a binding energy. dergipark.org.tr
In the context of this compound, molecular docking simulations could be employed to investigate its potential interactions with various biological targets. nih.gov The process involves:
Preparation of the ligand and receptor: Obtaining the 3D structures of this compound and the target protein.
Docking simulation: Using software to explore the conformational space of the ligand within the binding site of the receptor.
Analysis of results: Evaluating the predicted binding poses and their corresponding binding energies. dergipark.org.tr Lower binding energies generally indicate a more stable and favorable interaction.
Studies on similar molecules have shown that interactions such as hydrogen bonding and π-π stacking are crucial for stable binding to protein active sites. mdpi.com For example, a molecular docking study on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, revealed significant interactions with the active site of the lipoprotein-associated phospholipase A2 protein. nih.gov
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Target A | Data not available | Data not available |
| Example Target B | Data not available | Data not available |
Computational Investigation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
For this compound, computational methods can be used to explore various reaction pathways, such as its synthesis or degradation. For instance, the synthesis of related benzonitriles often involves the dehydration of an oxime precursor. Theoretical calculations can model this reaction, elucidating the step-by-step mechanism and identifying the transition state structure. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction.
Molecular Mechanisms of Biological Activity and Biosynthesis Pathways
Mechanistic Investigations of Antimicrobial Activity
The antimicrobial potential of phenolic compounds is well-documented. The specific arrangement of hydroxyl, methoxy (B1213986), and nitrile groups on the benzene (B151609) ring of 2-Hydroxy-6-methoxybenzonitrile suggests it may interfere with microbial growth and survival through various molecular interactions.
Molecular Basis of Antifungal Mechanisms
Although direct studies on this compound are scarce, the antifungal mechanisms of similar phenolic aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, have been investigated. These studies suggest that the primary mode of action likely involves the disruption of the fungal cell membrane's integrity. It is hypothesized that the lipophilic nature of the benzonitrile (B105546) moiety facilitates its intercalation into the lipid bilayer of the fungal cell membrane. This disruption could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Furthermore, the hydroxyl and methoxy groups may play a role in inhibiting key fungal enzymes. For instance, these functional groups could potentially interfere with enzymes involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Inhibition of ergosterol synthesis weakens the membrane, making the fungus more susceptible to osmotic stress and other environmental challenges.
Antibacterial Mechanisms and Identification of Molecular Targets
The antibacterial action of this compound is likely to be multifaceted, targeting several key bacterial processes. A primary molecular target is expected to be the bacterial cell membrane. Similar to its proposed antifungal action, the compound may disrupt the phospholipid bilayer, leading to a loss of membrane potential and the leakage of cytoplasmic contents.
Moreover, the nitrile group, a known electrophilic functional group, could potentially react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential bacterial enzymes. This covalent modification could irreversibly inhibit enzymes involved in crucial metabolic pathways, such as cellular respiration or DNA replication, leading to bacteriostatic or bactericidal effects. The hydroxyl and methoxy substituents would modulate the reactivity and targeting specificity of the molecule.
Mechanistic Studies of Other Biological Effects
Beyond its potential antimicrobial properties, the chemical structure of this compound suggests it may exhibit other significant biological activities, including antioxidant and cytotoxic effects.
Antioxidant Mechanisms and Radical Scavenging Pathways
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The hydroxyl group on the benzene ring of this compound is expected to be the primary site of radical scavenging activity. Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the electron-donating methoxy group.
The proposed radical scavenging pathway involves the transfer of a hydrogen atom to reactive oxygen species (ROS) such as the hydroxyl radical (•OH) or the superoxide (B77818) radical (O₂•⁻), thereby converting them into less harmful molecules. This activity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Mechanisms of Cytotoxicity in Cancer Cell Lines (in vitro models)
The potential cytotoxic effects of this compound against cancer cells in vitro may be mediated through several molecular mechanisms. One plausible pathway is the induction of apoptosis, or programmed cell death. This could be initiated by the compound's ability to generate intracellular ROS, leading to oxidative stress. Elevated ROS levels can damage cellular components, including mitochondria, which play a central role in the apoptotic cascade.
Disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic proteins, such as cytochrome c, into the cytoplasm. This, in turn, activates a cascade of caspases, a family of proteases that execute the apoptotic program by cleaving key cellular substrates, ultimately leading to cell death.
Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase, Oxidase)
The structure of this compound suggests its potential as an inhibitor of various enzymes. For instance, a related compound, 2-Hydroxy-6-methoxyacetophenone, has been shown to inhibit hepatic mixed-function oxidases. nih.gov This suggests that this compound might also interact with the active sites of oxidase enzymes, potentially through competitive or non-competitive inhibition, by mimicking the endogenous substrate or by binding to an allosteric site.
Furthermore, the planar aromatic ring and the functional groups of this compound could allow it to fit into the active sites of other enzymes, such as phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular signaling pathways, and their inhibition can have profound effects on cellular processes. The specific inhibitory profile of this compound against different enzyme families would need to be determined through comprehensive screening and kinetic studies.
Natural Occurrence and Biosynthetic Routes of this compound
Identification in Biological Systems
While the specific compound this compound has been referenced in chemical synthesis and patent literature, its direct isolation from biological systems is not well-documented in scientific studies. google.comgoogle.com However, a closely related and biosynthetically significant precursor, 2-hydroxy-6-methoxybenzoic acid methyl ester , has been unambiguously identified in the African medicinal plant Securidaca longepedunculata.
Investigations into the chemical constituents of the root bark of S. longepedunculata have repeatedly confirmed the presence of derivatives of salicylic (B10762653) acid. Early studies identified methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) as a major volatile component responsible for the plant's bio-insecticidal properties. Alongside this major compound, researchers systematically observed and later identified 2-hydroxy-6-methoxybenzoic acid methyl ester as a significant, naturally occurring product. This identification was achieved through rigorous analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (1H-NMR) spectrometry.
The free acid form, 2-hydroxy-6-methoxybenzoic acid (also known as 6-methoxysalicylic acid), has also been reported in other plant species, further establishing this structural core as a recurring natural product. Phytochemical analyses of S. longepedunculata have revealed a complex mixture of secondary metabolites, though none have explicitly confirmed the presence of the nitrile derivative. cabidigitallibrary.orgcabidigitallibrary.orgfukashere.edu.ng The consistent identification of the methyl ester and the corresponding acid suggests that these are the terminal, stable products of the plant's biosynthetic pathway. Any potential existence of the nitrile form would likely arise from subsequent enzymatic modification of these acid or amide precursors.
| Compound Identified | Plant Source | Plant Part | Key Findings | Reference(s) |
| 2-Hydroxy-6-methoxybenzoic acid methyl ester | Securidaca longepedunculata | Root Bark | Identified as a significant volatile component alongside methyl salicylate. | |
| 2-Hydroxy-6-methoxybenzoic acid | Brickellia veronicaefolia, Capparis decidua | Not specified | Identified as a naturally occurring phenolic acid. | |
| Various Phytochemicals (e.g., saponins, tannins, flavonoids) | Securidaca longepedunculata | Roots, Root Bark | Comprehensive analyses confirm diverse secondary metabolites, but do not list this compound. | cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net |
Involvement in Polyketide Biosynthesis and Related Pathways
The biosynthetic origin of the carbon skeleton of 2-hydroxy-6-methoxybenzoic acid is strongly suggested to be the polyketide pathway. Aromatic polyketides are a large class of natural products synthesized by large, multifunctional enzymes known as Polyketide Synthases (PKSs). The biosynthesis of 6-methylsalicylic acid (6-MSA) , a structurally similar compound, by the iterative Type I PKS, 6-MSA synthase (6-MSAS), provides a well-studied model for this process. nih.govcam.ac.ukresearchgate.net
Following this model, the biosynthesis of the 6-methoxysalicylic acid core would proceed through the following key steps:
Chain Initiation: The pathway is initiated by a starter unit, likely acetyl-CoA.
Chain Elongation: The polyketide chain is extended through three successive decarboxylative condensation reactions with an extender unit, malonyl-CoA. Each condensation adds two carbon atoms to the growing chain. nih.govresearchgate.net These reactions are catalyzed by the Ketosynthase (KS) domain of the PKS.
Reductive Modification: After the first elongation step, the resulting β-keto group is reduced to a hydroxyl group by a Ketoreductase (KR) domain, using NADPH as a cofactor. Unlike fatty acid synthesis, subsequent dehydration and reduction steps are omitted to retain the oxygen functionality required for aromatization. cam.ac.uk
Cyclization and Aromatization: Once the full-length polyketide chain (a tetraketide) is assembled, it undergoes an intramolecular cyclization (likely a Claisen-type condensation) followed by dehydration and enolization reactions to form the stable aromatic ring. nih.gov
Post-PKS Modification: The formation of 2-hydroxy-6-methoxybenzoic acid requires an additional O-methylation step, catalyzed by a separate O-methyltransferase enzyme, which adds the methyl group to the hydroxyl at position 6.
This entire sequence of condensation, reduction, and cyclization is performed by the single, multi-domain PKS enzyme before the final tailoring step.
| Proposed Biosynthetic Step | Precursors/Intermediates | Key Enzyme/Domain | Function | Reference(s) |
| Priming | Acetyl-CoA | Acyltransferase (AT) | Loads the starter unit onto the PKS. | nih.govresearchgate.net |
| Elongation (3x) | Malonyl-CoA | Ketosynthase (KS), Acyltransferase (AT) | Iteratively extends the polyketide chain by two-carbon units. | nih.govnih.gov |
| β-Keto Reduction | NADPH, Triketide intermediate | Ketoreductase (KR) | Reduces a specific ketone to a hydroxyl group. | cam.ac.uk |
| Cyclization/Aromatization | Linear Tetraketide | Product Template (PT) / Thioesterase (TE) | Catalyzes intramolecular cyclization and release of the aromatic product. | nih.govcam.ac.uk |
| O-Methylation | S-Adenosyl methionine (SAM), 2,6-dihydroxybenzoic acid | O-Methyltransferase | Adds a methyl group to the C6-hydroxyl group. |
Enzymatic and Metabolic Pathways for Benzonitrile Derivative Biosynthesis
The biosynthesis of a nitrile functional group (–C≡N) in nature is a specialized process, and several distinct enzymatic pathways have been elucidated. rsc.orgnih.gov While the specific pathway to this compound is not defined, two primary, biochemically characterized routes are plausible for the formation of the benzonitrile moiety from a carboxylic acid or amino acid precursor.
Pathway 1: The Aldoxime-Nitrile Pathway This is the most common route for nitrile biosynthesis in plants and microorganisms. nih.gov
Precursor Formation: The pathway begins with an amino acid. For an aromatic nitrile, this would likely be phenylalanine or a related aromatic amino acid.
Oxime Formation: The amino acid is converted to an aldoxime (R-CH=N-OH) by cytochrome P450 enzymes (specifically, the CYP79 family). nih.gov
Dehydration to Nitrile: The key step is the dehydration of the aldoxime to form the corresponding nitrile. This is catalyzed by a specific class of enzymes called aldoxime dehydratases (Oxd) . ebi.ac.uknih.govresearchgate.net These enzymes are often heme-containing proteins and facilitate the elimination of a water molecule to generate the carbon-nitrogen triple bond. ebi.ac.uk Subsequent tailoring enzymes would then be required to add the hydroxyl and methoxy groups to the aromatic ring to yield the final product.
Pathway 2: The Carboxylic Acid-Amide-Nitrile Pathway A more direct, though less common, route has been discovered in bacteria for the biosynthesis of certain nitrile-containing nucleosides. This pathway involves a single enzyme, a nitrile synthetase (e.g., ToyM), that catalyzes the entire transformation from a carboxylic acid to a nitrile. nih.gov
Acid Activation: The process starts with a carboxylic acid (e.g., 2-hydroxy-6-methoxybenzoic acid). The enzyme activates the carboxyl group using ATP, forming an acyl-adenylate intermediate.
Amidation: The activated acid reacts with an ammonia (B1221849) source (like glutamine) to form a primary amide intermediate (e.g., 2-hydroxy-6-methoxybenzamide).
Amide Dehydration: The enzyme then activates the amide intermediate using a second molecule of ATP, facilitating the elimination of water to yield the final nitrile product. nih.gov
This dual-ATP-dependent mechanism represents a rare instance of a single enzyme performing both amide synthesis and subsequent dehydration to a nitrile. nih.gov
| Feature | Aldoxime-Nitrile Pathway | Carboxylic Acid-Nitrile Pathway (ToyM-like) |
| Starting Precursor | Amino Acid | Carboxylic Acid |
| Key Intermediate(s) | Aldoxime | Acyl-adenylate, Amide |
| Key Enzyme(s) | Cytochrome P450 (CYP79), Aldoxime Dehydratase (Oxd) | Nitrile Synthetase |
| Cofactors/Cosubstrates | NADPH, O₂, Heme | 2 ATP, Ammonia source (e.g., Gln) |
| Prevalence | Common in plants and microbes | Documented in bacterial secondary metabolism |
| Reference(s) | nih.govnih.govnih.gov | nih.gov |
Structure Activity Relationships and Design of 2 Hydroxy 6 Methoxybenzonitrile Analogues
Rational Design and Synthesis of Novel Derivatives
The rational design of new molecules is a strategic endeavor that leverages an understanding of the target biology and the chemical properties of the lead compound. The goal is to introduce specific modifications that are predicted to enhance the interaction with a biological target, improve pharmacokinetic properties, or both.
The benzonitrile (B105546) core of 2-Hydroxy-6-methoxybenzonitrile, consisting of a benzene (B151609) ring substituted with a hydroxyl (-OH), a methoxy (B1213986) (-OCH3), and a nitrile (-CN) group, offers multiple avenues for strategic modification. The nitrile group, for instance, is a key functional group that can participate in various chemical transformations, allowing for the introduction of diverse functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocyclic rings, each modification leading to a new class of compounds with potentially distinct biological activities.
The hydroxyl and methoxy substituents on the benzonitrile ring are critical determinants of the molecule's chemical and biological properties. The positions and nature of these substituents influence factors such as acidity, lipophilicity, and the potential for hydrogen bonding.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets like enzymes or receptors. The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring. Studies on related compounds have shown that the interplay between hydroxyl and methoxy groups can significantly impact biological activity. For example, in a series of 2-arylbenzothiazole derivatives, the presence of a hydroxyl group on the 2-aryl moiety was found to be important for selective antiproliferative activity against tumor cell lines. nih.gov
The following interactive table illustrates how different substituents on an aromatic ring can influence biological activity, based on findings from related compound classes.
| Substituent | Position | Observed Effect on Biological Activity (in related compounds) |
| Hydroxyl (-OH) | Ortho to a key interaction group | Can enhance binding through hydrogen bonding. |
| Methoxy (-OCH3) | Para to a reactive site | Can increase metabolic stability. |
| Halogen (e.g., -F, -Cl) | Various | Can modulate lipophilicity and electronic properties. |
| Alkyl chain | Various | Can improve binding through hydrophobic interactions. |
It is important to note that these are general trends, and the specific effect of a substituent can vary depending on the molecular context and the biological target.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. Therefore, the ability to control the stereochemistry during the synthesis of analogues is paramount.
While specific research on the stereocontrolled synthesis of this compound analogues is not widely reported, the principles are fundamental to medicinal chemistry. For instance, in the synthesis of 3-hydroxy-2-piperidinone carboxamides, a stereocontrolled strategy was employed to create specific three-dimensional arrangements, which is crucial for their potential as anticonvulsant and antithrombotic agents. rsc.org Such methods often involve the use of chiral catalysts or starting materials to direct the formation of a single desired stereoisomer.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are the systematic investigation of how changes in a molecule's structure affect its biological activity. By synthesizing and testing a series of related compounds, researchers can build a model of the key structural features required for activity.
The goal of SAR studies is to establish a clear correlation between specific structural features and a desired biological outcome. For example, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the enzyme 12-lipoxygenase, researchers were able to identify key structural elements that contributed to potent and selective inhibition. nih.gov This involved systematically varying the substituents on both the benzenesulfonamide (B165840) and the benzylamine (B48309) portions of the molecule and measuring the inhibitory activity of each new compound.
While a detailed SAR table for this compound analogues is not available in the public domain, the following hypothetical table illustrates the type of data that would be generated in such a study.
| Analogue | Modification from this compound | Biological Activity (e.g., IC50 in µM) |
| 1 | Parent Compound | 10.5 |
| 2 | Hydroxyl group moved to position 4 | 25.2 |
| 3 | Methoxy group replaced with an ethoxy group | 8.7 |
| 4 | Nitrile group converted to a carboxylic acid | >100 |
| 5 | Addition of a chlorine atom at position 3 | 5.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
To gain a deeper understanding of the SAR, it is often useful to compare the lead compound with structurally related molecules. For instance, comparing the activity of this compound with its isomers, such as 3-Hydroxy-4-methoxybenzonitrile, could reveal the importance of the relative positions of the hydroxyl and methoxy groups for a particular biological activity.
Furthermore, comparing this compound to compounds where the benzonitrile core is replaced by other isosteric rings (e.g., a pyridine (B92270) or thiophene (B33073) ring) can provide insights into the importance of the core's electronic and steric properties. In a study of pyridine analogues of tubulin polymerization inhibitors, replacing an imidazole (B134444) core with a pyridine ring led to a significant increase in potency. nih.gov This highlights how seemingly small changes to the core structure can have a dramatic impact on biological activity.
Computational Approaches in SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues has been significantly advanced by computational chemistry. These in silico methods provide deep insights into the molecular interactions driving biological activity, guiding the rational design of novel and more potent compounds. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling, which together create a comprehensive picture of the structural requirements for activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues related to this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods help to visualize the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on the activity of the compounds. dovepress.comnih.gov
For instance, a 3D-QSAR study on a series of benzonitrile derivatives acting as farnesyltransferase inhibitors developed a robust CoMFA model. ontosight.ai This model, built from a training set of 34 compounds, demonstrated high predictive power with a cross-validated coefficient (q²) of 0.619 and a non-cross-validated coefficient (r²) of 0.991, indicating a strong correlation between the 3D fields and the inhibitory activity. ontosight.ai The resulting contour maps provide crucial guidance for structural modifications.
Similarly, a 3D-QSAR analysis of 2-methoxy benzanilides and their thioxo analogues as antimycobacterial agents yielded a highly predictive model. The best model showed a strong correlation between the calculated descriptors and the biological activity (r² = 0.9005) and good predictive ability (q² = 0.8367). biosynth.com Such models are instrumental in predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources.
Table 1: Statistical Parameters of a 3D-QSAR Model for Benzonitrile Derivatives
| Parameter | Value | Significance |
|---|---|---|
| q² (Cross-validated r²) | 0.619 | Indicates good internal model predictivity. |
| r² (Non-cross-validated r²) | 0.991 | Shows a high degree of correlation between experimental and predicted activity. |
| Test Set (r² pred) | 0.770 | Demonstrates the model's ability to predict the activity of external compounds. |
Data sourced from a study on benzonitrile farnesyltransferase inhibitors. ontosight.ai
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is crucial for understanding the binding mode of this compound analogues at a molecular level.
In a study involving benzoxazole (B165842) derivatives, molecular docking was used to investigate their binding interactions with the VEGFR-2 enzyme. nih.gov The analysis revealed key hydrogen bonds and hydrophobic interactions responsible for the binding affinity. For example, the most active compounds formed stable complexes within the active site, and this stability was further confirmed by molecular dynamics simulations. nih.gov
Another relevant study on phenol (B47542) ether derivatives as proteasome inhibitors utilized molecular docking to elucidate binding modes. The most active compound was used as a template for aligning other molecules, ensuring a consistent basis for comparison. nih.gov Docking results for chalcone (B49325) analogues with hydroxy and methoxy substituents also highlighted the importance of binding free energy in predicting inhibitory potential. dovepress.com
Table 2: Molecular Docking Results for Selected Ligands in Complex with Target Proteins
| Ligand Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Benzoxazole Derivative | VEGFR-2 | Not Specified | Not Specified |
| Phenol Ether Derivative | Proteasome | Not Specified | - |
| Chalcone Analogue | Bcl-2 | Asp-62 | -4.6939 |
Data compiled from studies on related compound classes. dovepress.comnih.gov
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a series of 2-methoxy benzanilides, pharmacophore identification revealed that hydrogen bond donors, aromatic, and aliphatic features were critical for their antimycobacterial activity. biosynth.com In another study on benzimidazole (B57391) derivatives, the best pharmacophore hypothesis (HHHRR) consisted of three hydrophobic features and two aromatic rings. This model yielded a robust 3D-QSAR model with high predictive power (Q² = 0.7559). nih.gov
These models serve as 3D queries for virtual screening of compound databases to identify novel scaffolds that match the essential features required for activity, a strategy known as scaffold hopping.
Table 3: Key Pharmacophoric Features Identified for Bioactive Analogues
| Compound Class | Identified Pharmacophoric Features | Significance in Activity |
|---|---|---|
| 2-Methoxy Benzanilides | Hydrogen Bond Donor, Aromatic, Aliphatic | Essential for antimycobacterial activity. biosynth.com |
| Benzimidazole Agonists | 3 Hydrophobic, 2 Aromatic Rings (HHHRR) | Crucial for agonist activity on the FXR protein. nih.gov |
By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can develop a comprehensive understanding of the SAR for this compound analogues. These computational tools are indispensable for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.
Future Research Directions and Emerging Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The future of synthesizing 2-Hydroxy-6-methoxybenzonitrile and its chemical relatives lies in the adoption of green and sustainable chemistry principles. gcande.org Current industrial syntheses of benzonitriles often rely on petroleum-based feedstocks and may involve toxic reagents like cyanide or harsh reaction conditions. medcraveonline.comrsc.org Future research will focus on developing methods that are not only efficient but also environmentally benign, emphasizing high atom economy and the reduction of hazardous waste. gcande.orgresearchgate.net
Promising areas of investigation include:
Biocatalysis: The use of enzymes, such as nitrilases and nitrile hydratases, or whole-cell microorganisms offers a green alternative for producing nitriles and their derivatives. nih.govjournals.co.zamdpi.com These biological catalysts operate under mild conditions (ambient temperature and neutral pH) and can exhibit high selectivity, reducing the need for protective groups and minimizing waste. journals.co.zaacs.org Research into discovering and engineering robust nitrilases with specificity for substituted benzonitriles could lead to a highly sustainable route to this compound. nih.gov
Catalytic Ammoxidation: Advancements in catalysis, such as fabricating transition metal oxide clusters within zeolite pores, present a path to more selective and efficient ammoxidation of toluene (B28343) derivatives to benzonitriles. medcraveonline.com Future work could adapt these nanotechnologies for substituted alkylbenzenes, potentially enabling a direct, high-yield synthesis of this compound from a corresponding precursor. medcraveonline.com
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel, such as palladium-catalyzed tandem reactions or A3 coupling strategies, improves efficiency and reduces waste from intermediate purification steps. researchgate.netnih.gov Exploring one-pot syntheses, perhaps starting from readily available salicylaldehydes, is a key direction for making the production of functionalized benzonitriles more practical and sustainable. researchgate.netnih.gov A "one-pot method" for a related compound, 4-methoxybenzonitrile, has already been developed, suggesting the feasibility of this approach. google.com
| Methodology | Key Advantages | Future Research Focus for this compound | Potential Impact |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established procedures. | Optimization to reduce harsh reagents and byproducts. | Incremental improvements in environmental footprint. |
| Biocatalysis (e.g., Nitrilases) | Environmentally benign (mild conditions, aqueous media), high selectivity. journals.co.zaacs.org | Discovery and engineering of enzymes specific for the substrate. nih.gov | Significant reduction in energy consumption and hazardous waste. |
| Advanced Catalysis (e.g., Zeolite-supported) | High selectivity and efficiency, potential for continuous processes. medcraveonline.com | Development of catalysts for direct ammoxidation of substituted precursors. | Increased yield and process efficiency, lower catalyst loading. |
| One-Pot/Tandem Reactions | High atom economy, reduced solvent waste and purification steps. researchgate.net | Designing novel cascade reactions starting from simple, accessible materials. nih.gov | Streamlined, cost-effective, and greener manufacturing processes. |
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The synergy between experimental studies and computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the intricate details of chemical transformations. researchgate.netresearchgate.netmdpi.com
Future mechanistic studies on the synthesis and reactivity of this compound will likely involve:
DFT Calculations: Computational studies can elucidate the molecular mechanism of key reactions, such as [3+2] cycloadditions involving benzonitrile oxides. researchgate.netresearchgate.net These calculations can determine whether a reaction proceeds through a one-step or stepwise mechanism, analyze the structures of transition states, and predict regioselectivity, which aligns well with experimental results. researchgate.net Applying these methods to the reactions of this compound could reveal the electronic influence of the hydroxyl and methoxy (B1213986) groups on reaction pathways.
Kinetics and Reactivity Index Analysis: DFT can be used to calculate reactivity indices that classify molecules as electrophiles or nucleophiles, predicting their behavior in polar reactions. mdpi.com For instance, studies on benzonitrile N-oxide have classified it as a moderate electrophile and nucleophile. mdpi.com Similar analyses for this compound would quantify the impact of its substituents on its reactivity, aiding in the selection of appropriate reaction partners and conditions.
Integrated Approaches: The most powerful strategy involves a tight loop of feedback between computational prediction and experimental validation. DFT models can propose the most likely reaction pathway, which can then be tested in the laboratory through kinetic studies and product analysis. Discrepancies between theory and experiment can then be used to refine the computational models, leading to a more accurate and predictive understanding of the chemical system.
Exploration of Novel Biological Targets and Therapeutic Pathways
Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with applications as inhibitors of various enzymes and as structural motifs in drugs. ontosight.ainih.gov The specific structure of this compound, with its pattern of hydrogen bond donors and acceptors, makes it an intriguing candidate for interaction with biological targets. ontosight.ai
Future research in this area should focus on:
Broad-Spectrum Biological Screening: Initial exploration could involve screening this compound against a wide range of biological targets, including kinases, proteases, and metabolic enzymes, to identify potential therapeutic areas. Substituted benzonitriles have shown promise as kinase inhibitors for treating inflammatory diseases and as neuraminidase inhibitors for antiviral applications. acs.orgnih.gov
Target Identification and Validation: If initial screenings yield positive results, subsequent research must focus on identifying the specific molecular target. Techniques like thermal shift assays, affinity chromatography, and genetic methods can pinpoint the protein(s) with which the compound interacts. For example, some benzonitrile-containing molecules are known to inhibit enzymes like HIV-1 reverse transcriptase or aldosterone (B195564) synthases. nih.govnih.gov
Metabolic Pathway Elucidation: Understanding how organisms metabolize hydroxybenzonitriles is crucial for any potential therapeutic or biotechnological application. Recent studies on Burkholderia sp. have shown that these bacteria can break down hydroxybenzonitrile isomers, first converting the nitrile to a carboxylic acid via nitrile hydratase and amidase enzymes, and then funneling the resulting metabolite into central pathways like the gentisate pathway. nih.gov Investigating the metabolic fate of this compound in relevant biological systems will be essential for assessing its potential as a drug candidate.
Applications in Advanced Materials Science and Biotechnology
The unique electronic and structural properties of benzonitrile derivatives make them valuable components in the development of advanced functional materials. ontosight.ai The combination of a hydroxyl, methoxy, and nitrile group on a benzene (B151609) ring in this compound suggests potential for its use in creating materials with tailored optical, electronic, or stimuli-responsive properties.
Emerging research directions include:
Organic Electronics: Benzonitrile-based molecules are being actively investigated for use in organic light-emitting diodes (OLEDs). rsc.org Specifically, carbazole-benzonitrile derivatives have been designed as host materials for blue PhOLEDs. rsc.org Furthermore, donor-acceptor-donor' fluorinated benzonitrile compounds have demonstrated thermally activated delayed fluorescence (TADF) and mechanochromic luminescence (MCL), where their light emission changes in response to mechanical stress or solvent exposure. rsc.org The specific substitution pattern of this compound could be explored for creating novel TADF emitters or sensors.
Functional Polymers and Coatings: The nitrile group is a versatile functional handle that can participate in various polymerization reactions or be converted to other groups. ontosight.ai This makes compounds like this compound potential monomers or additives for creating specialized polymers, resins, or coatings with enhanced properties such as thermal stability, specific reactivity, or altered surface characteristics. chemimpex.commdpi.com
Biotechnology and Biotransformation: Beyond medicine, there is significant interest in using nitrile-metabolizing enzymes for green chemistry applications. nih.gov Nitrilases are employed for the industrial synthesis of key chemical building blocks like acrylic acid and nicotinic acid. nih.govacs.org Research could explore using engineered microorganisms or isolated enzymes to transform this compound into other valuable specialty chemicals, such as the corresponding carboxylic acid (2-hydroxy-6-methoxybenzoic acid), leveraging the high selectivity and mild conditions of biocatalysis. journals.co.zanih.gov
Integration of Artificial Intelligence and Machine Learning in Benzonitrile Research
Key areas for the application of AI/ML include:
Synthesis Planning and Optimization: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes to target molecules like this compound. nih.govacs.org These algorithms learn from vast databases of published reactions to suggest multi-step pathways, and some can even help optimize reaction conditions to improve yields. gcande.orgnih.gov This can significantly reduce the time and experimental effort required in the "make" phase of the research cycle. nih.gov
Property Prediction: ML models can be trained to predict a wide range of properties for new or uncharacterized benzonitrile derivatives, purely from their chemical structure. nih.gov This includes physicochemical properties (solubility, reactivity), biological activity (potency, toxicity), and material characteristics. mdpi.comnih.gov For example, ML models are being developed to predict the potency of bioactive compounds and to forecast the concentration of pollutants like benzene based on related data. nih.govmdpi.com Such predictive models could rapidly screen virtual libraries of benzonitrile derivatives to identify promising candidates for specific applications before they are ever synthesized.
Catalyst and Materials Design: AI can accelerate the discovery of new catalysts and materials by screening vast virtual libraries of candidates. gcande.orgmdpi.com For instance, ML can help identify optimal conditions for catalyst synthesis or predict the performance of a new benzonitrile-based molecule in an OLED device. mdpi.comosti.gov By identifying the most significant features that contribute to a desired property, these models can guide the rational design of next-generation materials and catalysts. osti.gov
| AI/ML Application Area | Specific Task | Expected Outcome | Relevant Models/Approaches |
|---|---|---|---|
| Synthesis Planning | Propose retrosynthetic pathways for this compound. pharmafeatures.com | Faster identification of efficient and sustainable synthetic routes. | Transformer-based models, Rule-based systems. pharmafeatures.comacs.org |
| Property Prediction | Predict biological activity, toxicity, and material properties. mdpi.comnih.gov | Prioritization of high-potential derivatives for synthesis and testing. | Graph Neural Networks (GNNs), Support Vector Machines (SVM), Random Forest (RF). pharmafeatures.comosti.gov |
| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst). gcande.org | Increased reaction yields and reduced experimental effort. | Bayesian optimization, Multivariate statistical analysis. gcande.orgmdpi.com |
| Mechanistic Analysis | Analyze large datasets from computational chemistry to identify reactivity patterns. | Deeper understanding of reaction mechanisms and substituent effects. | Unsupervised learning, Classification algorithms. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-6-methoxybenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nitrile group introduction into a methoxy-substituted phenolic precursor. A documented method involves coupling 2-hydroxy-6-methoxybenzaldehyde with a cyanating agent (e.g., KCN or CuCN) under acidic conditions, achieving yields of ~60–75% . Key parameters include temperature control (80–100°C) and solvent selection (e.g., DMF or acetonitrile). Side reactions, such as over-cyanation or demethylation, can be mitigated by optimizing stoichiometry and reaction time .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.1 ppm, multiplet patterns due to ortho/meta coupling), a methoxy singlet (δ ~3.9 ppm), and a hydroxyl proton (δ ~10–12 ppm, broad) .
- ¹³C NMR : Peaks for the nitrile carbon (δ ~115 ppm), methoxy carbon (δ ~56 ppm), and aromatic carbons (δ 110–150 ppm) .
- IR : Strong absorption bands for -CN (~2220 cm⁻¹) and phenolic -OH (~3300 cm⁻¹) .
- Use deuterated solvents (e.g., CDCl₃) and ensure sample purity (>95%) to avoid overlapping signals.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Exposure Control : Use fume hoods to prevent inhalation of dust/aerosols. Wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers at room temperature, away from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. For example, the hydroxyl proton’s chemical shift varies with solvent polarity (e.g., DMSO vs. CDCl₃). To validate
- Compare with computational models (e.g., DFT-based NMR predictions).
- Perform 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns .
- Cross-reference synthetic intermediates (e.g., boronate esters or methoxy precursors) to isolate spectral contributions .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The hydroxyl and methoxy groups direct electrophiles to specific positions. For nitration:
- Use HNO₃/H₂SO₄ at 0–5°C to favor para-substitution relative to the hydroxyl group.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
- Purify products using column chromatography (silica, gradient elution) .
Q. How can researchers assess the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology : Use Daphnia magna or algal bioassays to determine LC₅₀/EC₅₀ values.
- Degradation Studies : Perform accelerated UV-light exposure or microbial degradation (e.g., Pseudomonas spp.) to track byproducts via HPLC-MS .
- Computational Modeling : Apply QSAR models to predict persistence, bioaccumulation, and toxicity (e.g., EPI Suite™) .
Q. What experimental approaches validate the stability of this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid).
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Store samples at 40°C/75% RH for 4 weeks to simulate accelerated aging .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound vary across literature reports?
- Methodological Answer : Yield discrepancies often stem from:
- Catalyst Purity : Trace metals in CuCN can inhibit side reactions .
- Solvent Drying : Anhydrous DMF improves nitrile group incorporation .
- Workup Procedures : Acidic quenching (pH 4–5) minimizes byproduct formation. Validate yields via gravimetric analysis and HPLC purity checks .
Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
